2,6-ジイソプロピルフェニルイミドネオフィリデンモリブデン(VI)ビス(ヘキサフルオロ-t-ブトキシド)

概要

説明

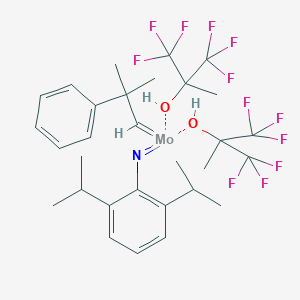

2,6-Diisopropylphenylimidoneophylidene molybdenum(VI) bis(hexafluoro-t-butoxide) is an organometallic compound known for its catalytic properties. It is commonly referred to as Schrock’s Catalyst and is used in various chemical reactions, particularly in olefin metathesis .

科学的研究の応用

Ring-Opening Metathesis Polymerization (ROMP)

One of the primary applications of Schrock's Catalyst is in ring-opening metathesis polymerization (ROMP) . This process allows for the polymerization of cyclic olefins and other unsaturated compounds, leading to the formation of high-performance polymers.

- Case Study : A study published in the Journal of the American Chemical Society demonstrated the efficacy of Schrock's Catalyst in the ROMP of cyclic allenes, resulting in polymers with tailored properties suitable for various industrial applications .

Olefin Metathesis

Schrock's Catalyst plays a crucial role in olefin metathesis reactions, which are essential for producing fine chemicals and pharmaceuticals. The catalyst facilitates the exchange of alkene groups between different olefins.

- Research Findings : Research has shown that this catalyst exhibits high activity and selectivity in metathesis reactions involving complex substrates, making it invaluable in synthetic organic chemistry .

Synthesis of Functionalized Polymers

The ability to create functionalized polymers through ROMP using Schrock's Catalyst has opened avenues in material science. These polymers can be designed with specific properties for applications in coatings, adhesives, and biomedical devices.

- Example : In recent studies, functionalized polymers synthesized using Schrock's Catalyst have shown enhanced mechanical properties and thermal stability, making them suitable for demanding applications .

Comparison Table of Applications

作用機序

Target of Action

The primary target of 2,6-Diisopropylphenylimidoneophylidene Molybdenum(VI) Bis(hexafluoro-t-butoxide), also known as Schrock’s Catalyst , is olefins, especially terminal olefins . Olefins, or alkenes, are hydrocarbons that contain a carbon-carbon double bond. They play a crucial role in the chemical industry as they are used in the production of a wide range of chemicals and materials.

Mode of Action

Schrock’s Catalyst is known for its ability to metathesize many ordinary olefins, especially terminal olefins . Metathesis is a chemical reaction that involves the exchange of bonds between two reacting chemical species, which results in the creation of products with similar or identical bonding affiliations . This catalyst also performs Ring-Opening Metathesis Polymerization (ROMP) on many norbornene or substituted norbornadiene monomers .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the olefin metathesis pathway. In this pathway, the compound acts as a catalyst to break the double bonds of the olefins and rearrange them in a way that results in the formation of new olefins . This process can lead to the synthesis of a variety of useful compounds, including polymers, pharmaceuticals, and petrochemicals.

Pharmacokinetics

Like other organometallic compounds, its bioavailability, absorption, distribution, metabolism, and excretion (adme) would be expected to be influenced by factors such as its size, charge, lipophilicity, and the presence of the molybdenum metal center .

Result of Action

The action of Schrock’s Catalyst on olefins results in the formation of new olefins with different structures . When it performs ROMP on norbornene or substituted norbornadiene monomers, it produces all cis, and often isotactic, polymers . These polymers have a regular, repeating structure, which can give them unique physical properties.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other chemicals in the reaction environment can affect the efficiency and selectivity of the metathesis reaction . Additionally, the stability of the compound can be affected by factors such as temperature and pH .

生化学分析

Biochemical Properties

2,6-Diisopropylphenylimidoneophylidene molybdenum(VI) bis(hexafluoro-t-butoxide) plays a significant role in biochemical reactions as a catalyst. It interacts with various enzymes and proteins, facilitating the transformation of substrates into products. The compound’s catalytic activity is primarily due to its ability to form stable complexes with olefins, thereby lowering the activation energy required for the reaction. This interaction is crucial in the synthesis of polymers and other complex organic molecules .

Cellular Effects

The effects of 2,6-Diisopropylphenylimidoneophylidene molybdenum(VI) bis(hexafluoro-t-butoxide) on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s catalytic properties enable it to participate in various biochemical pathways, thereby affecting the overall cellular function. For instance, it can alter the expression of genes involved in metabolic processes, leading to changes in cellular metabolism .

Molecular Mechanism

At the molecular level, 2,6-Diisopropylphenylimidoneophylidene molybdenum(VI) bis(hexafluoro-t-butoxide) exerts its effects through binding interactions with biomolecules. It acts as a catalyst by forming stable complexes with olefins, facilitating their transformation into different products. This process involves the cleavage and formation of carbon-carbon double bonds, which is a key step in many biochemical reactions. The compound’s ability to lower the activation energy of these reactions makes it a valuable tool in synthetic chemistry .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,6-Diisopropylphenylimidoneophylidene molybdenum(VI) bis(hexafluoro-t-butoxide) change over time. The compound is stable under standard laboratory conditions, but its catalytic activity can decrease over time due to degradation. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro settings. These effects are often related to the compound’s stability and its ability to maintain its catalytic properties over extended periods .

Dosage Effects in Animal Models

The effects of 2,6-Diisopropylphenylimidoneophylidene molybdenum(VI) bis(hexafluoro-t-butoxide) vary with different dosages in animal models. At low doses, the compound exhibits its catalytic properties without causing significant adverse effects. At higher doses, it can lead to toxicity and other adverse effects. These effects are dose-dependent and can vary based on the specific animal model used in the study .

Metabolic Pathways

2,6-Diisopropylphenylimidoneophylidene molybdenum(VI) bis(hexafluoro-t-butoxide) is involved in various metabolic pathways. It interacts with enzymes and cofactors, facilitating the transformation of substrates into products. This interaction can affect metabolic flux and metabolite levels, leading to changes in overall metabolic activity. The compound’s role in these pathways is crucial for its catalytic activity and its ability to influence biochemical reactions .

Transport and Distribution

Within cells and tissues, 2,6-Diisopropylphenylimidoneophylidene molybdenum(VI) bis(hexafluoro-t-butoxide) is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments. The compound’s distribution within cells is essential for its catalytic activity and its ability to influence biochemical reactions .

Subcellular Localization

The subcellular localization of 2,6-Diisopropylphenylimidoneophylidene molybdenum(VI) bis(hexafluoro-t-butoxide) is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization is essential for the compound’s catalytic activity and its ability to participate in biochemical reactions within specific cellular environments .

準備方法

The synthesis of 2,6-Diisopropylphenylimidoneophylidene molybdenum(VI) bis(hexafluoro-t-butoxide) involves the reaction of molybdenum hexafluoride with 2,6-diisopropylphenylimidoneophylidene. The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference . Industrial production methods often involve large-scale reactions in controlled environments to ensure high purity and yield .

化学反応の分析

2,6-Diisopropylphenylimidoneophylidene molybdenum(VI) bis(hexafluoro-t-butoxide) undergoes various types of chemical reactions, including:

Olefin Metathesis: This compound is highly effective in metathesizing ordinary olefins, especially terminal olefins.

Ring-Opening Metathesis Polymerization (ROMP): It can polymerize norbornene or substituted norbornadiene monomers to give all-cis, often isotactic, polymers.

Cross-Metathesis: It is useful for the cross-metathesis of aliphatic alkenes with 2-vinyl aromatics.

Common reagents used in these reactions include various olefins and norbornene derivatives. The major products formed from these reactions are polymers and metathesized olefins .

類似化合物との比較

Compared to other similar compounds, 2,6-Diisopropylphenylimidoneophylidene molybdenum(VI) bis(hexafluoro-t-butoxide) is unique due to its high efficiency and selectivity in olefin metathesis reactions. Similar compounds include:

Molybdenum(VI) bis(alkoxide) derivatives: These compounds also catalyze olefin metathesis but may have different selectivity and efficiency.

Ruthenium-based catalysts: While effective in metathesis, they often have different reaction conditions and substrate scopes.

生物活性

2,6-Diisopropylphenylimidoneophylidene molybdenum(VI) bis(hexafluoro-t-butoxide), commonly referred to as Schrock's catalyst, is a complex organometallic compound with significant applications in catalysis and synthetic chemistry. Its unique structure and reactivity make it an important subject of study in both industrial and academic research contexts.

- Molecular Formula : C₃₀H₃₅F₁₂MoNO₂

- Molecular Weight : 765.55 g/mol

- CAS Number : 139220-25-0

- Density : Not available

- Solubility : Reacts with water

This compound is characterized by its air and moisture sensitivity, requiring careful handling to prevent degradation.

Biological Activity Overview

The biological activity of 2,6-Diisopropylphenylimidoneophylidene molybdenum(VI) bis(hexafluoro-t-butoxide) is primarily linked to its role as a catalyst in various chemical reactions rather than direct biological effects. However, its interaction with biological systems can be inferred from studies on related molybdenum complexes.

Potential Biological Effects

- Toxicological Concerns :

-

Catalytic Activity in Biological Systems :

- Molybdenum complexes have been studied for their catalytic properties in biochemical reactions, including those involved in nitrogen fixation and enzyme activity. The specific activity of this compound in biological systems remains under-researched.

-

Environmental Impact :

- The environmental implications of using such catalysts in industrial processes can indirectly affect biological systems through pollution or bioaccumulation of heavy metals.

Study 2: Toxicological Assessment

A toxicological assessment indicated that exposure to molybdenum compounds can lead to hypocalcemia and skeletal issues due to fluoride generation during decomposition . This highlights the need for caution when handling compounds like Schrock's catalyst, particularly in environments where biological exposure could occur.

Data Table: Comparison of Molybdenum Complexes

| Property | 2,6-Diisopropylphenylimidoneophylidene Mo(VI) | Related Molybdenum Complexes |

|---|---|---|

| Molecular Weight | 765.55 g/mol | Varies (e.g., MoO₃ ~ 233.88 g/mol) |

| Toxicity Level | Moderate (irritation potential) | Varies |

| Solubility | Reacts with water | Generally low solubility |

| Biological Role | Catalytic (indirect effects) | Enzymatic functions |

特性

IUPAC Name |

[2,6-di(propan-2-yl)phenyl]imino-(2-methyl-2-phenylpropylidene)molybdenum;1,1,1,3,3,3-hexafluoro-2-methylpropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N.C10H12.2C4H4F6O.Mo/c1-8(2)10-6-5-7-11(9(3)4)12(10)13;1-10(2,3)9-7-5-4-6-8-9;2*1-2(11,3(5,6)7)4(8,9)10;/h5-9H,1-4H3;1,4-8H,2-3H3;2*11H,1H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKVDWEMQFYIDCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=CC=C1)C(C)C)N=[Mo]=CC(C)(C)C2=CC=CC=C2.CC(C(F)(F)F)(C(F)(F)F)O.CC(C(F)(F)F)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H37F12MoNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

767.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。